Merpentan
Description
Merpentan is a phenthioate ligand used as a chelating agent in radiopharmaceuticals, notably in 99mTc-nofetumomab this compound (Verluma®). Its chemical structure includes a 2,3,5,6-tetrafluorophenyl group and bis-S-[1-ethoxyethyl]-thioacetoamidopentanoate moieties, enabling stable coordination with technetium-99m (99mTc) . This chelate is conjugated to the Fab fragment of the murine monoclonal antibody NR-LU-10, targeting the 40-kDa pancarcinoma antigen expressed in cancers of the lung, gastrointestinal tract, breast, and other organs . Approved in 1996, Verluma® was used for imaging but withdrawn in 1999 due to commercial and clinical factors, though its chelation chemistry remains a benchmark .
Properties
CAS No. |
165942-79-0 |
|---|---|
Molecular Formula |
C3H7ClF3N |
Synonyms |
Merpentan |
Origin of Product |
United States |
Comparison with Similar Compounds
Chelator Design and Stability
Merpentan’s structure confers distinct advantages and limitations compared to other chelators:
- 99mTc-arcitumomab (CEA-Scan®): Uses an unspecified chelator for targeting carcinoembryonic antigen (CEA). While both arcitumomab and this compound-based agents are Fab fragments, this compound’s tetrafluorophenyl groups may enhance lipophilicity, influencing biodistribution and target-to-background ratios .
- 99mTc-sulesomab (LeukoScan®) : Employs a different chelation system for granulocyte antigen NCA-90. LeukoScan® demonstrated longer market viability (1997–2018) compared to Verluma®, suggesting differences in chelate-antibody compatibility or clinical utility .
- AAZTA5-squaramide ester : A modern chelator for 177Lu, offering rapid labeling under mild conditions. Unlike this compound, AAZTA5-squaramide avoids pre-functionalization of antibodies, simplifying production .
Stability Data: this compound’s 99mTc complexes exhibit moderate stability, but direct comparisons are scarce. Reference 15 in highlights that indium/gallium complexes of triazacyclononanetriacetate show higher kinetic stability than early-generation chelators like DTPA, implying this compound may lag behind newer agents .
Clinical Performance and Market History
| Compound | Chelator | Target Antigen | Approval Year | Withdrawal Year | Primary Use |
|---|---|---|---|---|---|
| 99mTc-nofetumomab this compound | This compound | EpCAM/CD20 | 1996 | 1999 | Lung, GI, breast cancer imaging |
| 99mTc-arcitumomab | Unspecified | CEA | 1996 | 2005 | Colorectal cancer imaging |
| 99mTc-sulesomab | Unspecified | NCA-90 | 1997 | 2018 | Osteomyelitis imaging |
| 99mTc-fanolesomab | Unspecified | CD15 | 2004 | 2005 | Appendicitis diagnosis |
- Withdrawal Reasons: Verluma® faced commercial discontinuation, while 99mTc-fanolesomab (NeutroSpec®) was withdrawn due to severe cardiopulmonary adverse events linked to its antibody component .
Technological Advancements
Later chelators, such as HYNIC (hydrazinonicotinamide) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), offer superior 99mTc labeling efficiency and stability. For example, HYNIC-based tracers allow room-temperature labeling, whereas this compound requires controlled conditions .
Research Findings and Key Studies
- Clinical Trials: Breitz et al.
- Preclinical Studies : Broan et al. (1991) emphasized that steric hindrance from this compound’s bulky substituents might reduce binding affinity compared to more flexible chelators .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
